

Apritone: A Technical Safety and Toxicity Profile

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Compound of Interest		
Compound Name:	Apritone	
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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for **Apritone** (CAS No. 68133-79-9), a fragrance and flavor ingredient. The information is compiled from publicly available sources, including safety data sheets and assessments from the Research Institute for Fragrance Materials (RIFM). This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Identification

Property	Value
Chemical Name	2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone
Common Name	Apritone
CAS Number	68133-79-9
Molecular Formula	C ₁₅ H ₂₄ O
Molecular Weight	220.35 g/mol

Executive Summary of Toxicological Profile

Apritone has a low acute oral toxicity profile. It is classified as a skin irritant. Current assessments suggest it is not a skin sensitizer under normal use conditions and is not expected to be genotoxic. For repeated dose, reproductive, and respiratory toxicity, the Threshold of Toxicological Concern (TTC) has been applied due to low systemic exposure.



Acute Toxicity Oral Toxicity

Table 1: Acute Oral Toxicity Data

Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	> 5000 mg/kg bw	[1][2]

Experimental Protocol: Acute Oral Toxicity (Limit Test - adapted from OECD 401)

A limit test at 5000 mg/kg body weight was likely performed. A single dose of **Apritone** was administered by gavage to a small group of rats. The animals were observed for mortality and clinical signs of toxicity for up to 14 days.[3] Due to the absence of mortality at this dose, the LD50 is determined to be greater than 5000 mg/kg.

Local Toxicity Skin Irritation

Apritone is classified as a skin irritant.[1]

Skin Sensitization

The Research Institute for Fragrance Materials (RIFM) has concluded that there are no safety concerns for **Apritone** regarding skin sensitization under the current declared levels of use.[4] This conclusion is based on data from a read-across analog, 2-(p-menth-1-ene-10-yl)cyclopentanone.[4]

Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the standard method for assessing skin sensitization potential. The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

Test System: Typically, CBA/J mice are used.



• Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group. The substance is applied to the dorsum of the ears for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymph node cells is measured by the incorporation of ³H-methyl thymidine, and a Stimulation Index (SI) is calculated. An SI ≥ 3 is considered a positive result.

Workflow for Skin Sensitization Assessment



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Caption: Workflow of the Local Lymph Node Assay (LLNA).

Genotoxicity

A RIFM safety assessment concluded that **Apritone** is not expected to be genotoxic.[4] This conclusion was based on data from the read-across analog 6,10-dimethylundeca-5,9-dien-2-one.[4] However, a BlueScreen assay conducted on **Apritone** itself showed a positive result for genotoxicity with metabolic activation.[4]

Table 2: Genotoxicity Profile



Assay	Test System	Metabolic Activation	Result	Substance Tested	Reference
BlueScreen	Human- derived cells	With	Positive	Apritone	[4]
Not Specified	Not Specified	Not Specified	Not Genotoxic	6,10- dimethylunde ca-5,9-dien- 2-one (read- across)	[4]

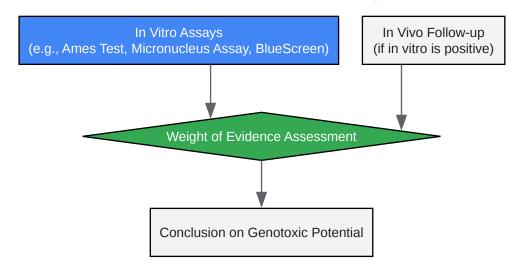
Experimental Protocols

- Bacterial Reverse Mutation Test (Ames Test OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
- In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. The number of micronuclei in binucleated cells is then scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Logical Relationship in Genotoxicity Assessment



Genotoxicity Assessment Strategy



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Caption: A typical strategy for assessing genotoxicity.

Repeated Dose Toxicity

For repeated dose toxicity, the RIFM assessment utilized the Threshold of Toxicological Concern (TTC) approach. The systemic exposure to **Apritone** was determined to be below the TTC for a Cramer Class II material, indicating a low potential for systemic toxicity with repeated exposure under current use conditions.[4]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the TTC approach was applied for reproductive and developmental toxicity. The systemic exposure to **Apritone** is below the TTC for a Cramer Class II material for these endpoints.[4]

Other Toxicological Endpoints

 Local Respiratory Toxicity: The TTC for a Cramer Class II material was used, and the exposure to **Apritone** is below this threshold.[4]



 Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, Apritone is not expected to be phototoxic or photoallergenic.[4]

Conclusion

The available data indicate that **Apritone** has a low order of acute oral toxicity. It is a skin irritant, but current assessments do not raise concerns for skin sensitization at typical use levels. While one screening assay showed a positive genotoxicity result with metabolic activation, the weight of evidence, including data from a read-across analog, suggests it is not genotoxic. For other systemic toxicities, the low exposure levels allow for the application of the Threshold of Toxicological Concern, indicating a low likelihood of adverse effects. As with any chemical substance, appropriate handling and use procedures should be followed to minimize exposure.

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